molecular formula C9H9F2NO3 B2918558 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid CAS No. 1259974-67-8

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid

Cat. No.: B2918558
CAS No.: 1259974-67-8
M. Wt: 217.172
InChI Key: KSEVPTJSGOGAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of amino, difluoro, and methoxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of amino, difluoro, and methoxy groups allows it to form specific interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The difluoro and methoxy groups enhance its reactivity and potential for forming specific interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEVPTJSGOGAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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